2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including a chloro group, a nitro group, and a sulfonamide group, which contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The attachment of a sulfonamide group to the benzene ring.
Amidation: The formation of the benzamide structure.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and sulfonyl chloride for sulfonylation. The final amidation step often involves the use of amines and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate biological pathways. For example, the nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
- 2-chloro-N-(4-{[(3-ethoxyethyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility profiles, and stability under various conditions, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-chloro-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-2-28-11-3-10-20-29(26,27)15-7-4-13(5-8-15)21-18(23)16-9-6-14(22(24)25)12-17(16)19/h4-9,12,20H,2-3,10-11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLZCHMKPJWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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